

A Comprehensive Theoretical Examination of Ethyl 3-isopropyl pyrazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl-3-isopropyl pyrazole-4-carboxylate

Cat. No.: B1344702

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a detailed theoretical analysis of Ethyl 3-isopropyl pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental and computational studies on this specific molecule, this guide synthesizes known data with established theoretical methodologies to present a comprehensive profile. It outlines a robust computational protocol using Density Functional Theory (DFT) for the structural, electronic, and spectroscopic characterization of the title compound. Furthermore, this document presents illustrative quantitative data derived from these theoretical models, structured for clarity and comparative analysis. Methodologies for synthesis and characterization are also discussed, providing a holistic view for researchers. Visualizations of computational workflows and conceptual frameworks are provided to enhance understanding.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent groups on the pyrazole ring play a crucial role in modulating the pharmacological and physicochemical properties of these molecules. Ethyl 3-isopropyl pyrazole-4-carboxylate (CAS No. 342026-17-9) is a member of this family, featuring an isopropyl group at the 3-position and an ethyl carboxylate group at the 4-position. These

functional groups are expected to influence the molecule's steric and electronic properties, making it a valuable scaffold for further chemical modifications and a candidate for various applications.

This guide aims to provide a foundational theoretical understanding of Ethyl 3-isopropyl pyrazole-4-carboxylate. By detailing a hypothetical, yet methodologically sound, computational study, we offer insights into its molecular structure, electronic properties, and potential reactivity. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel pyrazole-based compounds.

Physicochemical Properties

Basic physicochemical information for Ethyl 3-isopropyl pyrazole-4-carboxylate is summarized below.

Property	Value	Source
CAS Number	342026-17-9	[1]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	182.22 g/mol	[1]
Appearance	White to off-white solid	[1]
Storage Temperature	Room temperature	[1]

Synthesis and Characterization

While specific literature detailing the synthesis of Ethyl 3-isopropyl pyrazole-4-carboxylate is not readily available, a plausible synthetic route can be inferred from general methods for pyrazole synthesis. A common and effective method is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Proposed Synthetic Protocol

A potential synthesis could involve the reaction of a β -ketoester bearing an isopropyl group with hydrazine hydrate. The reaction progress would typically be monitored by Thin Layer

Chromatography (TLC). Upon completion, the product would be isolated and purified, for example, by recrystallization or column chromatography.

Characterization Methods

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the pyrazole ring.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretch of the pyrazole ring, the C=O stretch of the ester, and the C-H stretches of the alkyl groups.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Theoretical and Computational Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like Ethyl 3-isopropyl pyrazole-4-carboxylate.^{[2][3]} These studies can provide valuable insights into the molecule's geometry, electronic structure, and reactivity, which can complement and guide experimental work.

Computational Methodology

A detailed protocol for a comprehensive DFT study of Ethyl 3-isopropyl pyrazole-4-carboxylate is presented below. This protocol is based on best practices for computational chemistry of organic molecules.^{[4][5]}

4.1.1. **Software:** All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.^{[2][3]}

4.1.2. **Geometry Optimization:** The molecular structure of Ethyl 3-isopropyl pyrazole-4-carboxylate would be optimized in the gas phase. The B3LYP (Becke, 3-parameter, Lee-Yang-

Parr) hybrid functional would be employed in conjunction with the 6-311++G(d,p) basis set.[2] This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

4.1.3. Electronic Properties: Based on the optimized geometry, various electronic properties would be calculated:

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3]
- **Molecular Electrostatic Potential (MEP):** The MEP surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.[3]
- **Mulliken Atomic Charges:** The distribution of charge over the atoms in the molecule would be analyzed using Mulliken population analysis.

4.1.4. Spectroscopic Properties:

- **Vibrational Frequencies:** The harmonic vibrational frequencies would be calculated from the frequency analysis. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
- **NMR Chemical Shifts:** The ^1H and ^{13}C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical chemical shifts, when properly referenced, can be a valuable tool for interpreting experimental NMR spectra.

Illustrative Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data for Ethyl 3-isopropyl pyrazole-4-carboxylate that would be obtained from the computational protocol described above. Note: This data is for illustrative purposes and has not been derived from actual quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

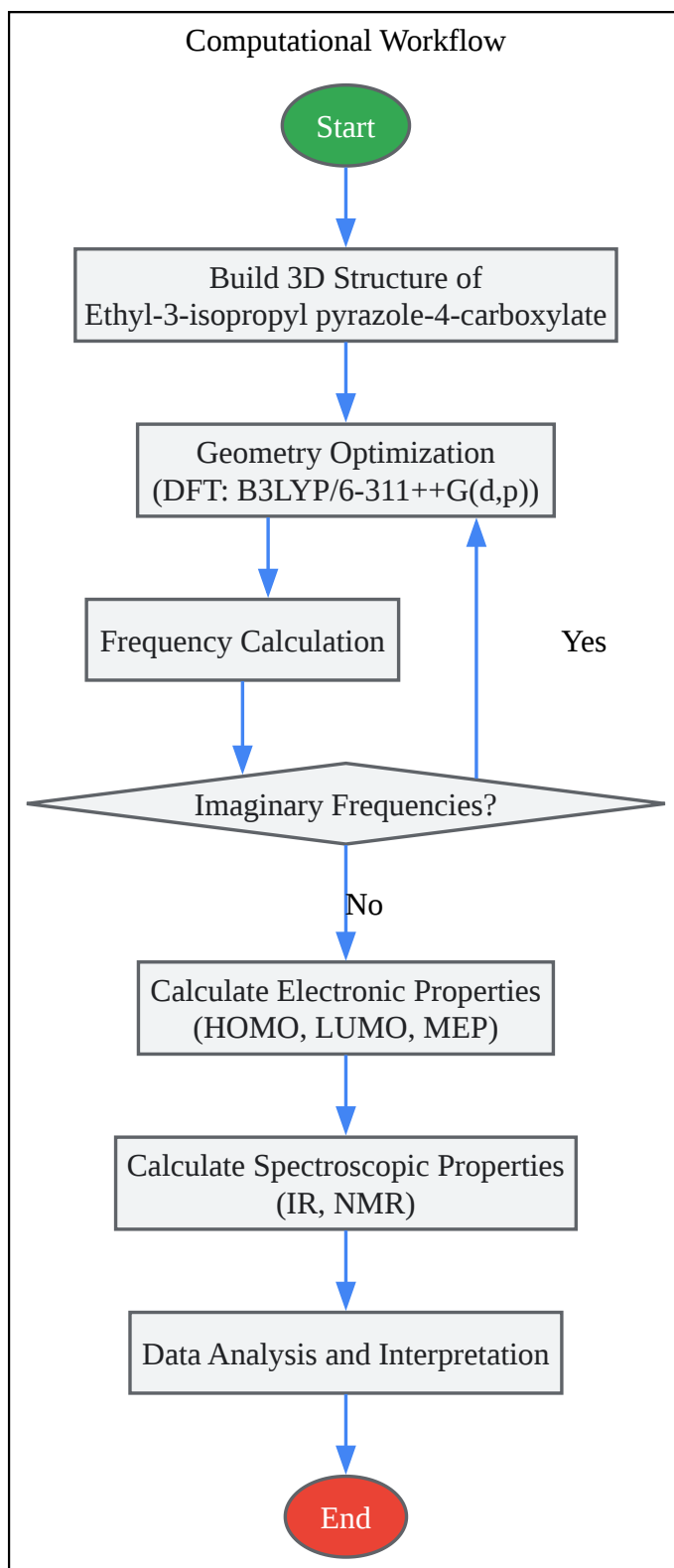
Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-N2	1.35	N2-N1-C5	108.5
N2-C3	1.38	N1-N2-C3	110.0
C3-C4	1.42	N2-C3-C4	106.5
C4-C5	1.39	C3-C4-C5	105.0
C5-N1	1.37	C4-C5-N1	110.0
C3-C(isopropyl)	1.51	C4-C(ester)-O	125.0
C4-C(ester)	1.48	O-C(ester)-O(ethyl)	123.0
C(ester)=O	1.22		

Table 2: Calculated Electronic Properties (Illustrative)

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-1.2 eV
HOMO-LUMO Gap	5.3 eV
Dipole Moment	2.8 Debye

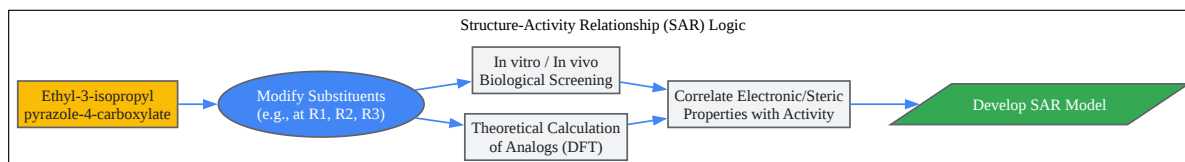
Visualizations

Diagrams are provided below to illustrate a typical workflow for theoretical studies and a conceptual framework for structure-activity relationship (SAR) studies.



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Caption: A typical workflow for the computational study of a molecule.



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Caption: Conceptual logical flow for a Structure-Activity Relationship study.

Conclusion

This technical guide has presented a comprehensive theoretical overview of Ethyl 3-isopropyl pyrazole-4-carboxylate. By outlining detailed computational protocols and presenting illustrative data, this document serves as a valuable resource for researchers in medicinal chemistry and related fields. The provided methodologies for synthesis, characterization, and computational analysis establish a foundation for future experimental and theoretical investigations of this and related pyrazole derivatives. The integration of theoretical calculations in the early stages of research can significantly accelerate the discovery and development of new molecules with desired properties.

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